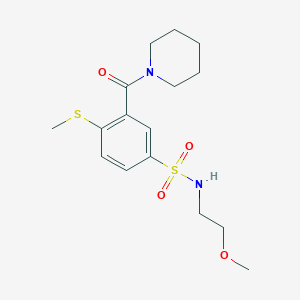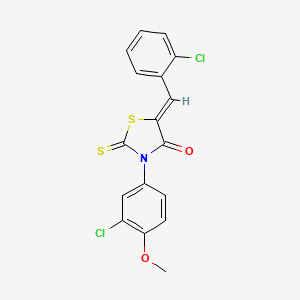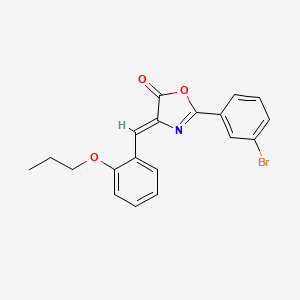![molecular formula C24H14N2O4S B4710631 3-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one](/img/structure/B4710631.png)
3-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one
Übersicht
Beschreibung
3-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one, also known as BMVC, is a synthetic compound that belongs to the class of chromone derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes.
Wirkmechanismus
The mechanism of action of 3-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one involves the modulation of various signaling pathways, including the p53, PI3K/Akt/mTOR, and NF-κB pathways. This compound activates the p53 pathway by inducing the expression of p53 and its downstream target genes, such as p21 and Bax, leading to cell cycle arrest and apoptosis in cancer cells. This compound also inhibits the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, by downregulating the expression of Akt and mTOR and inhibiting their phosphorylation. Additionally, this compound inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer, by preventing the nuclear translocation of p65 and inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, suppression of inflammation, and improvement of insulin sensitivity. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) and upregulating the expression of tissue inhibitors of MMPs (TIMPs). Moreover, this compound has been reported to have antioxidant properties and can scavenge free radicals, reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one has several advantages for lab experiments, including its high potency and specificity against cancer cells, its ability to induce cell cycle arrest and apoptosis, and its anti-inflammatory and antidiabetic effects. However, this compound also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 3-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one, including the development of more efficient synthesis methods, the evaluation of its efficacy and safety in animal models, and the identification of its molecular targets and downstream signaling pathways. Moreover, the combination of this compound with other anticancer agents or immunotherapies may enhance its therapeutic efficacy and overcome drug resistance. Additionally, the exploration of this compound's potential applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases, may provide new insights into its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
3-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. It induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. This compound also has anti-inflammatory properties and can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. Moreover, this compound has been reported to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Eigenschaften
IUPAC Name |
6-nitro-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N2O4S/c27-24-20(13-18-12-19(26(28)29)10-11-22(18)30-24)23-25-21(14-31-23)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNAQTSNKCGWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC5=C(C=CC(=C5)[N+](=O)[O-])OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4710553.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4710555.png)


![ethyl 5-(4-bromophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4710568.png)
![2-chloro-N-[3-(2-ethyl-1-piperidinyl)propyl]benzamide](/img/structure/B4710577.png)
![ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B4710592.png)
![2,5-dichloro-N'-[4-chloro-1-(4-fluorophenyl)butylidene]benzenesulfonohydrazide](/img/structure/B4710593.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4710606.png)
![N-(4-isopropylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4710613.png)
![3-methyl-N-[3-(methylthio)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4710614.png)
![2-({2-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}methyl)benzonitrile](/img/structure/B4710618.png)

